6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic Acid

Description

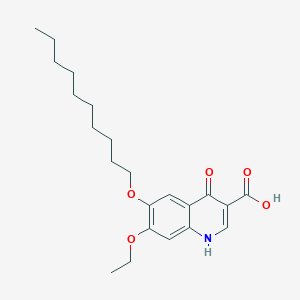

6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid, commonly known by its ethyl ester form decoquinate (DQ) (CAS: 18507-89-6), is a synthetic quinoline derivative with a well-established role in veterinary medicine. Structurally, it features a quinoline core substituted with a decyloxy group at position 6, an ethoxy group at position 7, a hydroxyl group at position 4, and an ethyl ester at the carboxylic acid moiety (C₂₄H₃₅NO₅, MW: 419.5 g/mol) . DQ is primarily used as an antiparasitic agent, targeting apicomplexan parasites such as Eimeria spp. in poultry to prevent coccidiosis . Its mechanism involves inhibition of mitochondrial electron transport, leading to ATP depletion in parasites .

Propriétés

Formule moléculaire |

C22H31NO5 |

|---|---|

Poids moléculaire |

389.5 g/mol |

Nom IUPAC |

6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C22H31NO5/c1-3-5-6-7-8-9-10-11-12-28-19-13-16-18(14-20(19)27-4-2)23-15-17(21(16)24)22(25)26/h13-15H,3-12H2,1-2H3,(H,23,24)(H,25,26) |

Clé InChI |

DKCISHZQASOZAJ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OCC |

Origine du produit |

United States |

Méthodes De Préparation

Step 1: Construction of the Quinoline Core

The initial stage involves synthesizing the quinoline backbone, often achieved through the Skraup synthesis or Pfitzinger reaction , which allows the formation of the quinoline nucleus from suitable aromatic precursors.

- Starting Materials: Aniline derivatives and aldehydes or ketones, such as 2-aminobenzaldehyde.

- Reaction Conditions: Acidic conditions with oxidizing agents (e.g., arsenic acid or ferric chloride) at elevated temperatures to promote cyclization.

Example:

Aniline reacts with glycerol derivatives under acidic and oxidative conditions to form the quinoline core with functional groups suitable for further modifications.

Step 3: Etherification at Position 6 with Decyloxy Group

- Reaction: Alkylation of the phenolic hydroxyl group with decyl halides (e.g., decyl bromide or decyl chloride).

- Conditions: Reflux in polar aprotic solvents such as acetone or acetonitrile, with potassium carbonate as a base.

Phenolic intermediate + Decyl halide → 6-(Decyloxy)-quinoline derivative

Step 4: Carboxylation to Form the Carboxylic Acid

- Method: Directed ortho-lithiation or Grignard reaction followed by carbonation.

- Procedure:

- Lithiation at the quinoline ring using n-butyllithium.

- Quenching with carbon dioxide (CO₂) to introduce the carboxyl group at the desired position.

- Alternative: Use of diazotization and Sandmeyer reactions to substitute amino groups with carboxyl groups.

Specific Patent-Backed Methods

Method from Patent CN101012195A

This patent discloses a method for synthesizing 4-hydroxy-6-decyloxy-7-ethoxy-3-quinolinecarboxylic acid derivatives, emphasizing mild reaction conditions and environmental considerations.

- Key Features:

- Use of ethyl quinoline carboxylate as a precursor.

- Etherification steps involve decyl bromide and ethyl halides.

- Carboxylation achieved via carbonation under controlled conditions.

- Mild reaction conditions, reducing environmental impact.

- High yield and purity.

Method from Patent CN102924374B

This approach involves utilizing isatin derivatives as starting materials, which undergo cyclization and subsequent functionalization.

- Process Overview:

- Synthesis of quinoline derivatives through condensation reactions.

- Introduction of hydroxyl and ether groups via nucleophilic substitutions.

- Final carboxylation via oxidative or electrophilic methods.

Note: This method emphasizes industrial applicability with cost-effective raw materials and straightforward reaction conditions.

Method from Patent CN105254560A

This patent details the synthesis of decoquinate, involving etherification and carboxylation steps similar to those needed for the target compound.

- Key Steps:

- Etherification of phenolic groups with long-chain alkyl halides.

- Oxidative steps to introduce carboxyl groups.

- Use of mild oxidants and solvents to enhance safety and efficiency.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Quinoline core synthesis | Aniline + glycerol derivatives | Acidic, oxidant | 100-150°C | 4-8 hours | Cyclization and aromatization |

| Etherification (positions 6 & 7) | Alkyl halides (decyl bromide, ethyl halide) | Acetone, acetonitrile | Reflux (~80°C) | 4-12 hours | Base catalysis (K₂CO₃) |

| Hydroxylation | Electrophilic reagents | Appropriate solvents | Room temp to 50°C | Variable | Directed ortho-lithiation |

| Carboxylation | CO₂ gas or carbonate salts | DMF, THF | 0-25°C | 2-6 hours | Under inert atmosphere |

Research Findings and Data Summary

-

- Etherification steps typically yield 85-92% under optimized conditions.

- Carboxylation reactions show yields around 70-85%, depending on the method.

-

- Use of milder oxidants and solvents reduces pollution.

- Recyclable catalysts and solvents are preferred for industrial scale.

-

- Thin-layer chromatography (TLC) and NMR spectroscopy are standard for tracking reaction progress.

- Purification via recrystallization or chromatography yields high-purity intermediates and final products.

Analyse Des Réactions Chimiques

6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Esterification: The carboxylic acid group can be esterified to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium ethoxide

Applications De Recherche Scientifique

6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid, also known as Decoquinate, is a synthetic chemical compound belonging to the 4-hydroxyquinolone class and is utilized as an anti-protozoal agent . It is primarily known for its applications in veterinary medicine, specifically in the prevention and control of coccidiosis in poultry .

Chemical Data

Veterinary Medicine

- Coccidiostat for Poultry: Decoquinate is mainly used as a feed additive for poultry to control coccidiosis, a parasitic disease caused by Eimeria species . It is effective against Eimeria tenella, E. necatrix, E. acervulina, E. mivati, E. maxima, and E. brunetti in broiler chickens .

- Mechanism of Action: Clinical studies suggest that decoquinate acts by arresting the development of sporozoites after they penetrate the gut epithelium . It significantly inhibits mitochondrial respiration and electron transport in Eimeria parasites .

- Administration: Decoquinate is administered orally through complete feed at a concentration of 30 mg per kilogram of feed, starting from day one until slaughter . For example, the product DECCOX contains 60 g/kg decoquinate and is added to feed at 500 g per tonne to achieve the desired concentration .

Residue Information

Residue studies in chickens have been conducted to determine the levels of decoquinate in tissues after administration. A study involving two daily doses of 14C-decoquinate at 2 mg/dose (equal to 4 mg/day) showed that residues were present in liver, kidney, muscle, and skin/fat samples .

Pharmaceutical Research

While Decoquinate's primary application is in veterinary medicine, it is also used in pharmaceutical research.

- Research Purposes: Decoquinate is available for research purposes and is typically handled by trained personnel due to its potential hazards .

- Safety Measures: Safety Data Sheets (SDS) recommend that individuals handling Decoquinate wear protective equipment, including breathing apparatus, gloves, and eye protection, to prevent inhalation and contact with skin and eyes .

Synthesis and Chemical Research

Decoquinate is also utilized as a chemical intermediate and a reagent in organic synthesis.

- Synthesis of Quinolines: As a 4-hydroxyquinoline derivative, Decoquinate can be used in the synthesis of more complex quinoline-based compounds, which have applications in various fields, including medicinal chemistry and materials science .

- Ligand Research: Ruthenium polypyridyl complexes, which have applications in dye-sensitized solar cells, photoredox catalysis, light-driven water oxidation and biological electron transfer, have been studied alongside Decoquinate .

Mécanisme D'action

The mechanism of action of 6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid involves the disruption of electron transport in the mitochondrial cytochrome system of coccidia. This disruption inhibits mitochondrial respiration, leading to the death of the parasite. The compound targets the mitochondrial electron transport chain, specifically inhibiting the cytochrome bc1 complex .

Comparaison Avec Des Composés Similaires

Key Observations :

- Lipophilicity: DQ’s long decyloxy chain (C₁₀H₂₁O) confers high lipophilicity (LogP ~8.7), enhancing membrane penetration in parasites .

- Ester vs. Free Acid : DQ’s ethyl ester group improves metabolic stability compared to free carboxylic acids (e.g., 27568-04-3), which may undergo rapid hydrolysis in vivo .

Activité Biologique

6-(Decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid, commonly referred to as Decoquinate, is a synthetic compound belonging to the quinoline family. It is primarily recognized for its applications in veterinary medicine, particularly as an anticoccidial agent in poultry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H35NO5

- Molecular Weight : 417.5 g/mol

- CAS Registry Number : 18507-89-6

- InChIKey : JHAYEQICABJSTP-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 241.0 to 245.0 °C |

| Boiling Point | 517.9 ± 45.0 °C (Predicted) |

| Density | 1.091 ± 0.06 g/cm³ (Predicted) |

Antimicrobial and Antiparasitic Effects

Decoquinate has been extensively studied for its efficacy against various pathogens, particularly protozoan parasites like Eimeria, which cause coccidiosis in poultry. The compound works by inhibiting the mitochondrial electron transport chain, leading to reduced ATP production in the parasites.

- Inhibition of Mitochondrial Function : Decoquinate disrupts the electron transport chain in Eimeria species, impairing their energy metabolism.

- Reduction of Oocyst Shedding : Studies have shown that Decoquinate significantly reduces oocyst output in infected birds, thereby controlling the spread of coccidiosis.

Research Findings

Several studies have documented the biological activity of Decoquinate:

- Efficacy Against Eimeria : A study demonstrated that Decoquinate effectively reduced coccidial infections in chickens, showing a decrease in clinical symptoms and improved weight gain compared to untreated controls .

- Safety Profile : Research indicates that Decoquinate has a favorable safety profile when used according to recommended dosages, with minimal side effects observed in treated poultry .

Case Study 1: Poultry Coccidiosis Control

In a controlled trial involving broiler chickens, Decoquinate was administered to assess its impact on coccidiosis management. Results showed:

- Reduction in Clinical Signs : Treated birds exhibited fewer signs of disease compared to control groups.

- Weight Gain Improvement : Average weight gain was significantly higher in treated groups, highlighting its effectiveness as a growth promoter in the context of disease prevention.

Case Study 2: Comparative Efficacy

A comparative study evaluated Decoquinate against other anticoccidial agents:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(decyloxy)-7-ethoxy-4-hydroxy-3-quinolinecarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinolinecarboxylic acid derivatives typically involves multi-step reactions, including cyclization, substitution, and functional group modifications. For example:

- Cyclization : Use Gould-Jacobs reactions under reflux with diphenyl ether or polyphosphoric acid to form the quinoline core .

- Substitution : Introduce alkoxy groups (e.g., decyloxy, ethoxy) via nucleophilic aromatic substitution (SNAr) using alkyl halides in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

- Hydrolysis : Convert ester intermediates to carboxylic acids using NaOH in aqueous methanol (e.g., 10% NaOH, 4 hours, reflux) .

- Yield Optimization : Reaction time, temperature, and stoichiometric ratios of alkoxy substituents (decyl vs. ethoxy groups) must be balanced to avoid side reactions like over-oxidation or ester degradation .

Q. How can the structural stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via HPLC or LC-MS to identify hydrolysis products (e.g., cleavage of decyloxy or ethoxy groups) .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Long-chain alkoxy groups (e.g., decyl) may enhance thermal stability compared to shorter chains .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., integration ratios for ethoxy vs. decyloxy protons) and hydroxyl/carboxylic acid proton environments .

- FT-IR : Identify key functional groups (e.g., O–H stretch at ~2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, particularly for distinguishing between positional isomers (e.g., 3- vs. 4-carboxylic acid derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects of the decyloxy and ethoxy groups influence intermolecular interactions in supramolecular assemblies?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to analyze packing motifs. Long decyloxy chains may induce hydrophobic stacking, while ethoxy groups participate in hydrogen bonding with the hydroxyl/carboxylic acid moieties .

- DFT Calculations : Model electrostatic potential surfaces to predict sites for non-covalent interactions (e.g., π-π stacking, hydrogen bonding) .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar quinolinecarboxylic acids?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., vary decyloxy chain length, replace ethoxy with methoxy) and test against target enzymes (e.g., DNA gyrase for antimicrobial activity) .

- Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify outliers. For example, fluoroquinolone analogs show conflicting MIC values against Gram-negative bacteria due to assay variability .

Q. Can computational models predict the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Silico Tools : Use software like SwissADME or ADMET Predictor to simulate phase I/II metabolism. The decyloxy chain may undergo ω-oxidation by cytochrome P450 enzymes, while the carboxylic acid group is prone to glucuronidation .

- Experimental Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes) and LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.